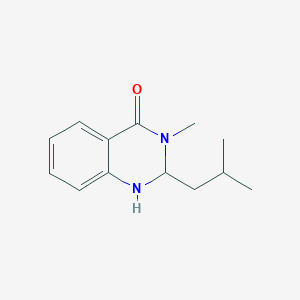

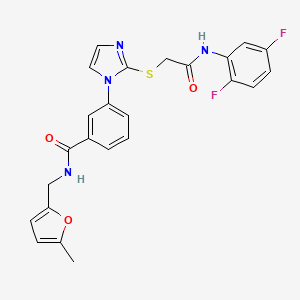

(R)-tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate

カタログ番号 B2738446

CAS番号:

716329-42-9

分子量: 203.242

InChIキー: FRNDCHOMCRLCJX-RXMQYKEDSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate” is a chemical compound with the formula C11H15N3O3 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied. They were prepared via synthetic peptide coupling methods .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by different spectral tools . The molecular weight is 237.26 g/mol .科学的研究の応用

Synthesis and Chemical Properties

- Chiral Synthesis : Studies have explored efficient syntheses of related carbamate compounds with potential applications in producing enantioselective intermediates. For instance, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate is described, highlighting an efficient chiral inversion step mediated by thionyl chloride, offering advantages in simplicity, cost-efficiency, and yield (Li et al., 2015).

- Intermediate for Natural Products : Another study elaborates on the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate of the natural product jaspine B, demonstrating a multistep synthesis from L-Serine (Tang et al., 2014).

Applications in Drug Discovery and Organic Chemistry

- Protease Inhibitors : Research has been conducted on the enantioselective synthesis of tert-butyl carbamate derivatives as building blocks for novel protease inhibitors. These compounds have been applied in the synthesis of potent β-secretase inhibitors, highlighting their potential in therapeutic applications (Ghosh et al., 2017).

- Pilot-Plant Synthesis for Drug Intermediates : A practical and scalable synthesis of a tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcases the utility of this chemical class in large-scale pharmaceutical manufacturing (Li et al., 2012).

Advanced Organic Synthesis Techniques

- Photoredox Catalysis : The photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate derivatives demonstrates innovative methods in organic synthesis, allowing for the construction of complex molecules under mild conditions (Wang et al., 2022).

- Curtius Rearrangement : Research on the Curtius rearrangement involving tert-butyl carbamate shows the method's efficiency in synthesizing protected amines, highlighting its versatility in organic synthesis and the preparation of pharmaceutical intermediates (Lebel & Leogane, 2005).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(2R)-1-hydrazinyl-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-5(6(12)11-9)10-7(13)14-8(2,3)4/h5H,9H2,1-4H3,(H,10,13)(H,11,12)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNDCHOMCRLCJX-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2738363.png)

![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2738365.png)

![1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2738373.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2738376.png)

![7-(4-Chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2738378.png)

![Furan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2738380.png)

![1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2738382.png)